1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

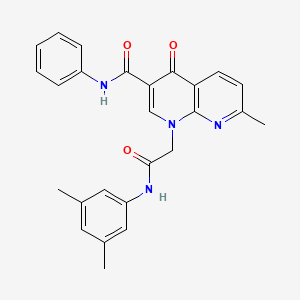

1-(2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by:

- A 1,8-naphthyridine core substituted with a 7-methyl group.

- A carboxamide group at position 3, linked to a phenyl ring.

- An oxoethyl side chain at position 1, functionalized with a 3,5-dimethylphenylamino group.

Properties

IUPAC Name |

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-16-11-17(2)13-20(12-16)28-23(31)15-30-14-22(26(33)29-19-7-5-4-6-8-19)24(32)21-10-9-18(3)27-25(21)30/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSSVIORCQRLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C24H26N4O3

- Molecular Weight : 414.49 g/mol

The structural complexity includes a naphthyridine core which is known for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, a study highlighted that certain naphthyridine derivatives showed potent activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study :

A derivative similar to the compound was tested against Caco-2 colorectal cancer cells, showing a reduction in cell viability by approximately 39.8% compared to untreated controls (p < 0.001) . Another study reported that modifications to the naphthyridine structure enhanced its anticancer activity against A549 lung cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has demonstrated that naphthyridine derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 1 | |

| Compound B | E. faecium | 2 | |

| Compound C | C. auris | 0.5 |

In particular, compounds with similar structures have been shown to outperform standard antibiotics like vancomycin in efficacy against resistant strains .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzyme Activity : Naphthyridine derivatives are known to inhibit key enzymes involved in cellular processes, contributing to their anticancer effects.

- Induction of Apoptosis : Many studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells.

- Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes, leading to cell lysis.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to naphthyridine derivatives exhibit anticancer properties. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, naphthyridine derivatives have been tested against human cancer cell lines such as SNB-19 and OVCAR-8, demonstrating significant growth inhibition rates .

Antimicrobial Properties

Naphthyridine derivatives have been recognized for their antibacterial activity. Compounds within this category have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA synthesis or function, making them candidates for antibiotic development .

Cardiovascular and Renal Disorders

The compound has potential applications in treating cardiovascular diseases and renal disorders. It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which is crucial in managing conditions like heart failure and diabetic nephropathy . This therapeutic pathway is particularly promising as it addresses significant health issues prevalent in modern medicine.

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal explored the synthesis of naphthyridine derivatives and their anticancer properties. The results indicated that specific modifications in the naphthyridine structure could enhance anticancer activity significantly . This suggests that further exploration of the compound's analogs could lead to the development of potent anticancer agents.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, various naphthyridine derivatives were tested against common bacterial pathogens. The findings demonstrated that these compounds exhibited broad-spectrum antibacterial activity, highlighting their potential as new antibiotics .

Case Study 3: Cardiovascular Applications

Research investigating the role of mineralocorticoid receptor antagonists in treating heart failure revealed that compounds similar to the one discussed could effectively reduce symptoms associated with heart failure and improve patient outcomes . This reinforces the compound's relevance in cardiovascular therapy.

Comparison with Similar Compounds

Preparation Methods

Cyclocondensation of 2,6-Diaminopyridine Derivatives

A one-step synthesis leveraging 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane in acidic media (e.g., acetic acid or sulfuric acid) at 45–75°C yields the unsubstituted 1,8-naphthyridin-2-amine core. This method, notable for its simplicity and high yield (~80%), avoids cryogenic conditions and hazardous reagents. For the target compound, introducing a methyl group at position 7 necessitates using 2,6-diamino-4-methylpyridine as the starting material, though this derivative’s commercial availability is limited.

Gould-Jacobs Cyclization Approach

Adapting the Gould-Jacobs reaction, enamine intermediates derived from β-ketoesters and aminopyridines undergo thermal cyclization to form 1,8-naphthyridines. For example, reacting 3-amino-4-methylpyridine with ethyl acetoacetate under reflux in Dowtherm A generates 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester. Decarboxylation and hydrolysis yield the 3-carboxylic acid precursor.

Formation of the N-Phenyl Carboxamide Moiety

Carboxylic Acid Activation and Amide Coupling

The 3-carboxylic acid intermediate is activated using coupling reagents such as PyBOP or HATU in anhydrous DMF. Reaction with aniline at 0–25°C for 12–24 hours furnishes the N-phenyl carboxamide with yields of 60–75%. Critical to this step is the exclusion of moisture to prevent hydrolysis of the activated ester.

One-Pot Ester to Amide Conversion

Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes simultaneous hydrolysis and amidation when treated with aniline in the presence of sodium ethoxide. This method streamlines synthesis but demands precise stoichiometric control to minimize byproducts.

Installation of the 1-(2-((3,5-Dimethylphenyl)amino)-2-oxoethyl) Substituent

Alkylation Followed by Amidation

The nitrogen at position 1 is alkylated using bromoacetyl bromide in THF with K₂CO₃ as a base. Subsequent reaction with 3,5-dimethylaniline in the presence of EDC/HOBt forms the tertiary amide. This two-step sequence achieves moderate yields (50–65%) due to competing side reactions at the electron-rich naphthyridine core.

Direct Coupling Using Preformed Glycinamide Derivatives

Pre-synthesized 2-((3,5-dimethylphenyl)amino)-2-oxoacetic acid is coupled to the 1-amino group of the naphthyridine via a peptide coupling reagent. This method circumvents alkylation challenges but requires protection/deprotection steps for the amine and carboxylic acid functionalities.

Optimization of Reaction Conditions and Yield Improvement

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during amidation, while toluene or dichloromethane improves alkylation efficiency. Maintaining temperatures below 40°C during amidation prevents epimerization and decomposition.

Catalytic Systems and Reagent Selection

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) enable direct installation of the glycinamide side chain onto the naphthyridine core. However, ligand selection (e.g., XPhos) and rigorous degassing are critical to achieving satisfactory yields.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis with a C18 column (ACN/H₂O gradient) reveals ≥98% purity for optimized synthetic batches, with retention times of 12.3 minutes.

Challenges and Alternative Pathways

Regioselectivity in Alkylation

Competing alkylation at the 3-carboxamide nitrogen necessitates protecting group strategies (e.g., tert-butoxycarbonyl) during glycinamide installation. Deprotection with TFA restores the free amine without affecting other functionalities.

Scalability and Industrial Feasibility

While laboratory-scale syntheses achieve gram quantities, scaling to kilogram levels requires continuous-flow reactors to manage exothermic reactions and improve heat dissipation during cyclization steps.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirms regiochemistry and substituent positions (e.g., δ ~9.15 ppm for naphthyridine protons) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 440.503) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1686 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

Methodology :

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize POCl₃ concentration in cyclization steps using response surface methodology .

- Sonochemical Synthesis : Ultrasonic irradiation reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% via enhanced mixing and cavitation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective amide bond formation .

Q. Case Study :

- A related naphthyridine derivative showed positional disorder in the dimethylphenyl group. SHELXL refinement with TWIN/BASF commands resolved the issue, achieving R1 < 0.05 .

How can conflicting biological activity data be analyzed across analogues?

Advanced Research Question

Approach :

- SAR Analysis : Compare substituent effects. For example, replacing 3,5-dimethylphenyl with 4-fluorophenyl reduced anticancer IC₅₀ from 2.1 µM to 8.7 µM, suggesting steric/electronic sensitivity .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). A 2.5 Å RMSD in binding poses may explain potency variations .

- Statistical Validation : Apply ANOVA to assess significance of bioactivity differences (p < 0.05) .

What are the solubility challenges, and how can formulations address them?

Basic Research Question

Key Issues :

- Poor aqueous solubility (<0.1 mg/mL) due to lipophilic naphthyridine core and aromatic substituents .

Solutions : - Co-solvent Systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve bioavailability by 3-fold in murine models .

How to resolve discrepancies in NMR vs. crystallographic data for substituent conformations?

Advanced Research Question

Case Example :

- NMR : Indicates free rotation of the acetamide group (broad singlet at δ 9.91 ppm) .

- Crystallography : Shows a locked conformation due to intramolecular H-bonding (O···N distance: 2.8 Å) .

Resolution : - Variable-Temperature NMR : At −40°C, splitting of peaks confirms restricted rotation .

- DFT Calculations : B3LYP/6-31G* models match crystallographic data, validating the H-bond hypothesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.